molecular formula C16H12ClN5OS B5425824 6-[3-(2-chlorophenyl)-5-methylisoxazol-4-yl]-3-cyclopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[3-(2-chlorophenyl)-5-methylisoxazol-4-yl]-3-cyclopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B5425824
M. Wt: 357.8 g/mol
InChI Key: GZBUVKAKIQGGKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “6-[3-(2-chlorophenyl)-5-methylisoxazol-4-yl]-3-cyclopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” is a heterocyclic compound . It is part of the triazole family, which are known for their wide bioactivities . Triazoles and their fused heterocyclic derivatives have been evaluated for their anticonvulsant activity .


Synthesis Analysis

The synthesis of similar compounds involves the use of starting materials like isophthalic acid and dimethyl benzene-1,3-dicarboxylate to give acid hydrazide compounds. These are then converted into 4-amino-1,2,4-triazole-3-thiol-5-yl compounds by cyclization reaction with ethanoic KOH, CS2, and excess of hydrazine hydrate . A review on triazoles also discusses their synthesis and pharmacological potentials .


Molecular Structure Analysis

Triazole compounds contain two carbon and three nitrogen atoms in the five-membered aromatic azole chain . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include cyclization reactions with ethanoic KOH, CS2, and excess of hydrazine hydrate . The nature of substituent on the C-5 phenyl ring of 1,3,4-thiadiazoles is important for their cytotoxic activity .

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the retrieved papers, triazole compounds are known to bind with a variety of enzymes and receptors in the biological system, showing versatile biological activities .

Future Directions

The future directions for this compound could involve further studies on its potential biological activities. Triazole derivatives have been synthesized and studied for their antimicrobial, antioxidant, and antiviral potential . Therefore, similar studies could be conducted on this compound. Additionally, the compound could be tested against various cancer cell lines .

Properties

IUPAC Name

3-(2-chlorophenyl)-4-(3-cyclopropyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-5-methyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN5OS/c1-8-12(13(21-23-8)10-4-2-3-5-11(10)17)15-20-22-14(9-6-7-9)18-19-16(22)24-15/h2-5,9H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZBUVKAKIQGGKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C3=NN4C(=NN=C4S3)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.